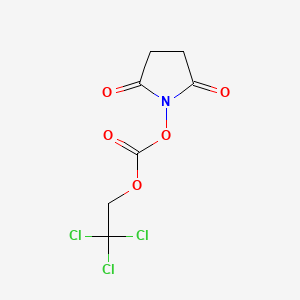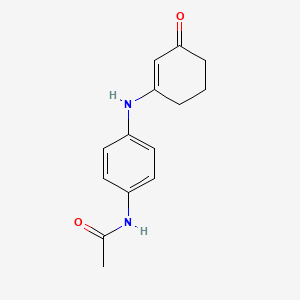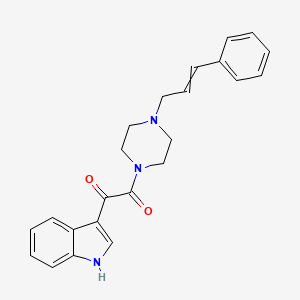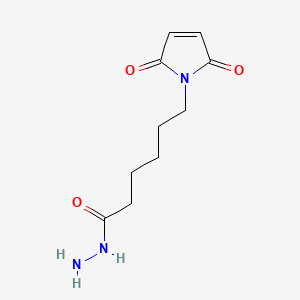
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate
Vue d'ensemble
Description
The compound "2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate" is a chemical reagent commonly used for the selective Troc-protection of amino groups, particularly in amino acids. It is also known by alternate names such as Succinimidyl 2,2,2-trichloroethyl carbonate, Trichloroethyl succinimidyl carbonate, and Troc-OSu. The molecular weight of this compound is 290.49 g/mol, and its physical form is a white solid that is widely available .
Synthesis Analysis
The synthesis of this compound can be achieved through two main methods. One method involves the use of trichloroethyl chloroform
Applications De Recherche Scientifique
Reagent for Selective Troc-Protection
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate is utilized as a reagent for the selective Troc-protection of amino groups, particularly in amino acids. This compound, also known as Trichloroethyl succinimidyl carbonate or Troc-OSu, serves as an essential tool in synthetic chemistry for protecting functional groups during chemical reactions. It is available as a white solid and is soluble in various organic solvents. The reagent can be synthesized from trichloroethyl chloroformate or trichloroethanol and disuccinimido carbonate. Its physical data include a melting point of 111–113°C, and it is purified by recrystallization from petroleum ether. Handling precautions highlight its hygroscopic nature, recommending storage in dry conditions (H. Lebel).
Synthesis and Structure Analysis
In the context of structural chemistry, the reaction of 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine with pyridine and aqueous potassium carbonate results in the formation of specific ylide structures. This highlights the compound's role in facilitating complex chemical reactions and contributing to the synthesis of novel organic compounds, showcasing its versatility beyond merely a protecting agent (N. Kuhn, A. Al-Sheikh, M. Steimann).
Application in Electrolyte Solutions for Batteries
The stability of ether chemical functionalities in the presence of superoxide anions, which typically induce decomposition in organic carbonates, underscores the potential application of compounds like 2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate in the development of new electrolyte solutions for lithium-air batteries. This application is pivotal in enhancing the kinetics and reversibility of oxygen reactions in battery cathodes, indicating the compound's significance in advancing energy storage technologies (L. Cecchetto, M. Salomon, B. Scrosati, F. Croce).
In Organic Synthesis and Material Science
The compound's utility extends into materials science and organic synthesis, where its properties are exploited in the formation of carbonato complexes and the synthesis of polyhydroxyurethane. These applications demonstrate the compound's broad utility in creating materials with specific chemical and physical properties, which are crucial for various industrial and research purposes (K. Bernauer, Amel Cabort, Nathalie Guicher, H. Stoeckli-Evans, G. Süss-Fink).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do so .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,2,2-trichloroethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3NO5/c8-7(9,10)3-15-6(14)16-11-4(12)1-2-5(11)13/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZXNGAFYBGQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400605 | |
| Record name | 1-{[(2,2,2-Trichloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dioxopyrrolidin-1-yl (2,2,2-trichloroethyl) carbonate | |
CAS RN |
66065-85-8 | |
| Record name | 1-{[(2,2,2-Trichloroethoxy)carbonyl]oxy}pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2,2-Trichloroethoxycarbonyloxy)succinimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-phenylacrylonitrile](/img/structure/B1307731.png)
![8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1307733.png)
![2-Amino-3-[(3-phenoxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1307754.png)

![4-Nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1307759.png)






